molecular formula C8H8N2S B13943160 1-Methyl-1h-indazole-5-thiol CAS No. 1072433-60-3

1-Methyl-1h-indazole-5-thiol

Katalognummer: B13943160
CAS-Nummer: 1072433-60-3
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: XWBFBVNWYSDXRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1h-indazole-5-thiol is a heterocyclic compound that features a sulfur atom attached to the fifth position of the indazole ring. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of both nitrogen and sulfur atoms in its structure makes it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1h-indazole-5-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of aldehyde phenylhydrazones with rhodium (III) to promote double C-H activation and C-H/C-H cross-coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1h-indazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1h-indazole-5-thiol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-1h-indazole-5-thiol involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-1h-indazole-5-amine: Similar structure but with an amino group instead of a thiol group.

    1-Methyl-1h-indazole-5-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.

    1-Methyl-1h-indazole-5-methanol: Contains a hydroxyl group instead of a thiol group.

Uniqueness: 1-Methyl-1h-indazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. The sulfur atom in the thiol group allows for unique interactions with metal ions and other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1072433-60-3

Molekularformel

C8H8N2S

Molekulargewicht

164.23 g/mol

IUPAC-Name

1-methylindazole-5-thiol

InChI

InChI=1S/C8H8N2S/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3

InChI-Schlüssel

XWBFBVNWYSDXRA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)S)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.